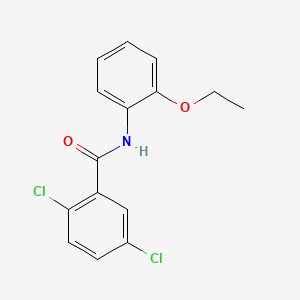
2,5-dichloro-N-(2-ethoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dichloro-N-(2-ethoxyphenyl)benzamide is an organic compound with the molecular formula C15H13Cl2NO2 It is a derivative of benzamide, characterized by the presence of two chlorine atoms and an ethoxy group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dichloro-N-(2-ethoxyphenyl)benzamide typically involves the reaction of 2,5-dichlorobenzoic acid with 2-ethoxyaniline in the presence of a coupling agent such as carbodiimide. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or toluene. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Types of Reactions:
Substitution Reactions: The chlorine atoms in this compound can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate in acidic or neutral conditions, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Major Products:
Substitution: Formation of substituted benzamides.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
科学的研究の応用
2,5-Dichloro-N-(2-ethoxyphenyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in studies to understand its interaction with biological targets.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,5-dichloro-N-(2-ethoxyphenyl)benzamide involves its interaction with specific molecular targets. It may act by inhibiting enzymes or receptors involved in critical biological pathways. For example, it could inhibit the activity of certain kinases or proteases, leading to the modulation of cellular processes such as proliferation, apoptosis, or signal transduction.
類似化合物との比較
2,4-Dichloro-N-(2-ethoxyphenyl)benzamide: Similar structure but with chlorine atoms at different positions on the benzene ring.
2,5-Dichloro-N-(2-methoxyphenyl)benzamide: Similar structure but with a methoxy group instead of an ethoxy group.
2,5-Dichloro-N-(2-ethoxyphenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
Uniqueness: 2,5-Dichloro-N-(2-ethoxyphenyl)benzamide is unique due to the specific positioning of the chlorine atoms and the ethoxy group, which can influence its chemical reactivity and biological activity. The presence of these substituents can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.
特性
IUPAC Name |
2,5-dichloro-N-(2-ethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-2-20-14-6-4-3-5-13(14)18-15(19)11-9-10(16)7-8-12(11)17/h3-9H,2H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTRSIJLYGGQSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-Fluorophenyl)-3-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5827939.png)
![N-[(5-bromo-2-methoxyphenyl)methyl]-2-methylsulfanylaniline](/img/structure/B5827945.png)
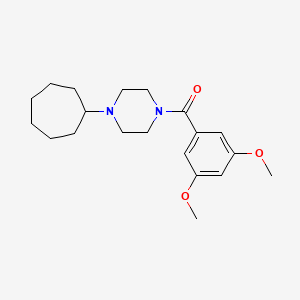
![2-methyl-3-[2-(1-naphthylamino)ethyl]-4(3H)-quinazolinone](/img/structure/B5827960.png)
![2,3-dimethoxy-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5827966.png)
![5-[2-(diethylamino)ethyl]-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B5827967.png)
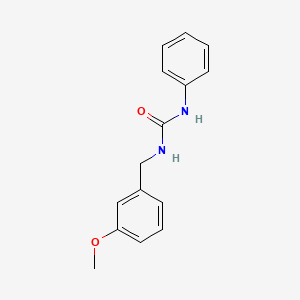
![7-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5827980.png)
![1-[(2-biphenylyloxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5827992.png)
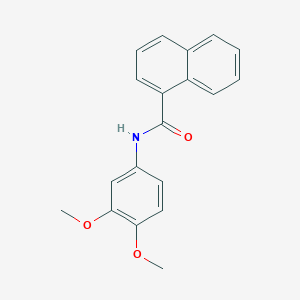
![8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl acetate](/img/structure/B5828014.png)
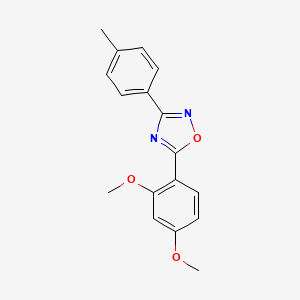
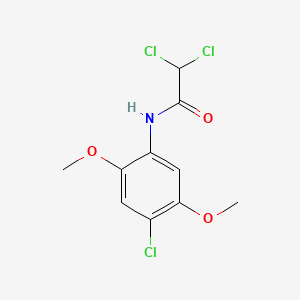
![2-[4-(TERT-BUTYL)PHENOXY]-N~1~-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)ACETAMIDE](/img/structure/B5828035.png)
